(2R,3R,5R)-5-[2-chloro-6-(methylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol
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Overview
Description
The compound (2R,3R,5R)-5-[2-chloro-6-(methylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol is a nucleoside analog, which is structurally similar to naturally occurring nucleosides. This compound is known for its significant role in various biochemical processes and has been extensively studied for its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,5R)-5-[2-chloro-6-(methylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the purine base and the sugar moiety.
Glycosylation Reaction: The purine base is glycosylated with a protected sugar derivative under acidic conditions to form the nucleoside.
Deprotection: The protecting groups on the sugar moiety are removed under mild conditions to yield the final product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale glycosylation reactions using optimized conditions to ensure high yield and purity. The process is typically carried out in batch reactors with stringent control over temperature, pH, and reaction time.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxymethyl group.
Reduction: Reduction reactions can occur at the purine ring, leading to the formation of dihydro derivatives.
Substitution: The chlorine atom in the purine ring can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Dihydro derivatives with reduced purine rings.
Substitution: Substituted nucleosides with various functional groups replacing the chlorine atom.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various nucleoside analogs with potential therapeutic applications.
Biology
In biological research, (2R,3R,5R)-5-[2-chloro-6-(methylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol is used to study nucleic acid interactions and enzyme mechanisms. It is also employed in the development of molecular probes for detecting specific nucleic acid sequences.
Medicine
Medically, this compound has been investigated for its antiviral and anticancer properties. It acts by inhibiting the replication of viral genomes and interfering with the proliferation of cancer cells.
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive molecules.
Mechanism of Action
The mechanism of action of (2R,3R,5R)-5-[2-chloro-6-(methylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol involves its incorporation into nucleic acids. Once incorporated, it disrupts the normal function of nucleic acids by causing chain termination or inducing mutations. This leads to the inhibition of viral replication and the suppression of cancer cell growth.
Molecular Targets and Pathways
Viral Polymerases: The compound targets viral polymerases, inhibiting their ability to replicate viral genomes.
DNA and RNA Synthesis: It interferes with the synthesis of DNA and RNA in cancer cells, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
Adenosine: A naturally occurring nucleoside with similar structural features.
2-Chloroadenosine: A chlorinated analog of adenosine with comparable biological activity.
Fludarabine: A synthetic nucleoside analog used in the treatment of hematological malignancies.
Uniqueness
The uniqueness of (2R,3R,5R)-5-[2-chloro-6-(methylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol lies in its specific structural modifications, which confer distinct biological properties. The presence of the chlorine atom and the methylamino group enhances its stability and bioactivity compared to other nucleoside analogs.
Properties
Molecular Formula |
C11H14ClN5O3 |
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Molecular Weight |
299.71 g/mol |
IUPAC Name |
(2R,3R,5R)-5-[2-chloro-6-(methylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C11H14ClN5O3/c1-13-9-8-10(16-11(12)15-9)17(4-14-8)7-2-5(19)6(3-18)20-7/h4-7,18-19H,2-3H2,1H3,(H,13,15,16)/t5-,6-,7-/m1/s1 |
InChI Key |
YWNUZSLNMHVRBP-FSDSQADBSA-N |
Isomeric SMILES |
CNC1=C2C(=NC(=N1)Cl)N(C=N2)[C@H]3C[C@H]([C@H](O3)CO)O |
Canonical SMILES |
CNC1=C2C(=NC(=N1)Cl)N(C=N2)C3CC(C(O3)CO)O |
Origin of Product |
United States |
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